(5-Methyl-2-phenyl-3-furyl)methylamine
Overview
Description
(5-Methyl-2-phenyl-3-furyl)methylamine is a chemical compound with the empirical formula C7H8F3NO and a molecular weight of 179.14 g/mol . It is a liquid compound with the following SMILES notation: FC(F)(F)C1=C(CN)C=C©O1 .
Molecular Structure Analysis
The molecular structure of (5-Methyl-2-phenyl-3-furyl)methylamine consists of a furyl ring (C4H3O) attached to a phenyl group (C6H5) via a methylamine linker (NHCH3) . Crystallographic studies would provide more precise information on its three-dimensional arrangement.
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Role in Monoamine Oxidase Inhibition
(5-Methyl-2-phenyl-3-furyl)methylamine has been studied in relation to monoamine oxidase (MAO) inhibition. Research shows that certain derivatives of this compound selectively inhibit MAO, which has implications in neurological and psychiatric disorders. For instance, derivatives such as U-1424 have been examined for their selective inhibition pattern on brain MAO, with particular focus on their effects over long-term treatment (Ekstedt, Magyar, & Knoll, 1979).
2. Use in Organic Synthesis and Derivative Formation
Research on the reactivity of related furyl compounds has been conducted to understand their role in the synthesis of various chemical derivatives. For example, studies have investigated the reactions of 5-Nitro-2-furylpropiolic Acid Derivatives, highlighting the potential of furyl compounds in the synthesis of a wide range of chemical products (Sasaki & Shoji, 1968).
3. Catalysis in Polymer Synthesis
Certain furyl compounds, including derivatives of (5-Methyl-2-phenyl-3-furyl)methylamine, have been used as catalyst precursors in the formation of polymers like elastomeric polypropylene. These catalysts play a crucial role in controlling the properties and structure of the resulting polymers (Dreier et al., 2000).
4. Antimicrobial and Antituberculosis Activities
Compounds containing the furyl group have demonstrated promising antimicrobial and antituberculosis activities. Research has been conducted on the synthesis of various furyl-substituted compounds and their efficacy against Mycobacterium tuberculosis and other microbial strains, indicating their potential in drug development (Küçükgüzel et al., 1999).
5. Applications in Medicinal Chemistry
Further studies in medicinal chemistry have explored how modifications of furyl compounds can lead to variations in biological activities, such as antimuscarinic potency. This research is vital for understanding how structural changes in these compounds can influence their pharmacological profiles (Melchiorre et al., 1989).
6. Photoluminescence and Semiconductor Properties
(5-Methyl-2-phenyl-3-furyl)methylamine derivatives have also been investigated for their photoluminescent properties and potential application in semiconducting materials. These studies open up possibilities for using such compounds in optical and electronic applications (Liu et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar furan derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions . The compound may bind to its target, leading to changes in the target’s function.
Biochemical Pathways
Furan derivatives are known to be involved in various chemical transformations . For instance, furfural, a related compound, can undergo various reactions such as hydrogenation, alkylation, and reduction .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, such as antimicrobial and antiviral effects .
properties
IUPAC Name |
(5-methyl-2-phenylfuran-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVRVFUCJMCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640220 | |
Record name | 1-(5-Methyl-2-phenylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
771572-29-3 | |
Record name | 1-(5-Methyl-2-phenylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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